molecular formula C8H10N2O B1294431 4-Methylbenzohydrazide CAS No. 3619-22-5

4-Methylbenzohydrazide

Cat. No.: B1294431
CAS No.: 3619-22-5
M. Wt: 150.18 g/mol
InChI Key: MFFVZXOPRXMVET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID28454500-Compound-93” involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .

Industrial Production Methods: Industrial production of “PMID28454500-Compound-93” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: “PMID28454500-Compound-93” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms .

Scientific Research Applications

“PMID28454500-Compound-93” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID28454500-Compound-93” involves its inhibitory effects on the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. By inhibiting Nrf2, the compound can modulate the expression of genes involved in antioxidant defense and inflammatory responses . The molecular targets and pathways involved include the binding of the compound to specific sites on the Nrf2 protein, leading to its inhibition and subsequent downstream effects .

Properties

IUPAC Name

4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFVZXOPRXMVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189756
Record name p-Toluohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3619-22-5
Record name 4-Methylbenzohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3619-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluoylhydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-toluohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742
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Record name P-TOLUOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylbenzohydrazide?

A1: The molecular formula of this compound is C8H10N2O, and its molecular weight is 150.176 g/mol.

Q2: What are the common spectroscopic techniques used to characterize this compound derivatives?

A2: Researchers frequently employ techniques like Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to characterize these compounds. [, , , , ]

Q3: How are this compound derivatives typically synthesized?

A3: A common synthesis route involves reacting this compound with various aldehydes or ketones to form hydrazone derivatives. [, , , , , , , , , , , , , , , , ] These reactions often utilize mild conditions and are generally high-yielding.

Q4: What are the primary biological activities reported for this compound derivatives?

A4: Research indicates potential antibacterial [, , , ], anticancer [, ], and urease inhibitory [, ] activities.

Q5: How does the structure of this compound derivatives influence their antibacterial activity?

A5: Studies show that incorporating specific substituents, such as bromine, into the benzene ring of the hydrazone derivatives can enhance antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. []

Q6: What structural features contribute to the anticancer potential of some this compound derivatives?

A6: The presence of maleimide-succinimide moieties in certain this compound derivatives has been linked to increased cytotoxicity against breast cancer cells (MCF-7). []

Q7: Can you elaborate on the urease inhibitory activity of this compound derivatives?

A7: Specific derivatives, particularly those complexed with oxidovanadium(V) and incorporating benzohydroxamate ligands, have demonstrated notable urease inhibition properties. []

Q8: How is computational chemistry employed in research related to this compound derivatives?

A8: Researchers utilize molecular docking studies to predict the binding affinities and interactions of these compounds with target proteins, such as AKT1 and CDK2, which are relevant in cancer development. [] Additionally, density functional theory (DFT) calculations help understand the electronic properties and reactivity of these molecules. []

Q9: Are there any established QSAR models for predicting the activity of this compound derivatives?

A9: While specific QSAR models may not be extensively documented, structure-activity relationship studies highlight the impact of substituents on biological activity, guiding the design of new derivatives with potentially improved efficacy. [, , ]

Q10: What is the significance of determining the crystal structures of this compound derivatives?

A10: Crystal structure analysis through single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles. [, , , , , , , , , , , , , , , ] This information is crucial for understanding molecular recognition, intermolecular interactions, and the influence of structural features on biological activity.

Q11: What types of intermolecular interactions are commonly observed in crystal structures of this compound derivatives?

A11: Crystal structures often reveal the presence of hydrogen bonds, including N—H⋯O and O—H⋯O interactions, as well as π···π stacking interactions between aromatic rings. [, , , , , , , , , , , , , , ] These interactions contribute to the stability and packing arrangements within the crystal lattice.

Q12: What is the significance of metal complexation with this compound derivatives?

A12: this compound derivatives can act as ligands, coordinating with metal ions like oxidovanadium(V), dioxomolybdenum(VI), and copper(II). [, , , , , ] These metal complexes often exhibit enhanced biological activities and catalytic properties compared to the free ligands.

Q13: What are the catalytic applications of this compound-derived metal complexes?

A13: Metal complexes, particularly those containing oxidovanadium(V) or dioxomolybdenum(VI), have been investigated as catalysts for olefin epoxidation reactions. [, , ] These reactions are important for synthesizing valuable epoxides, which serve as intermediates in the production of various chemicals and materials.

Q14: Are there any specific examples of this compound-derived complexes used in catalysis?

A14: Oxidovanadium(V) complexes derived from this compound and acetohydroxamate ligands have been reported as effective catalysts for the epoxidation of olefins like cyclohexene. []

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